{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol
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Overview
Description
{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol is a chemical compound with the molecular formula C8H10F2O and a molecular weight of 160.16 g/mol This compound is characterized by its tricyclic structure, which includes two fluorine atoms and a hydroxyl group attached to the methanol moiety
Preparation Methods
The synthesis of {7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the tricyclic core structure, which can be derived from readily available starting materials such as norbornene derivatives.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of functionalized derivatives of the original compound.
Scientific Research Applications
{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure and reactivity make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of {7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
{7,7-difluorotricyclo[2.2.1.0,2,6]heptan-1-yl}methanol can be compared with other similar compounds, such as:
7,7-dichlorobicyclo[4.1.0]heptane: This compound has a similar tricyclic structure but contains chlorine atoms instead of fluorine.
7,7-difluorobicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its combination of fluorine atoms and a hydroxyl group within a tricyclic framework, which imparts specific chemical and biological properties that are not observed in its analogs.
Properties
CAS No. |
2613385-60-5 |
---|---|
Molecular Formula |
C8H10F2O |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
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